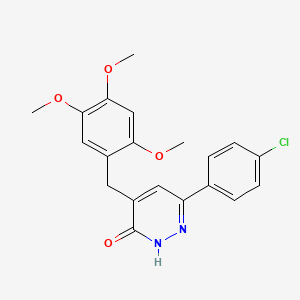
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one, also known as CTBPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTBPO belongs to the pyridazinone family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is its potential therapeutic properties, which make it an attractive candidate for drug development. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several areas of future research that could be explored with 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and diabetes. Additionally, further studies could investigate the exact mechanism of action of this compound and its effects on various signaling pathways in cells. Finally, more research is needed to fully understand the advantages and limitations of this compound for laboratory experiments, and to develop methods for optimizing its use in experimental settings.
Méthodes De Synthèse
The synthesis of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one involves a multistep process that starts with the reaction of 2,4,5-trimethoxybenzyl chloride with 4-chloroaniline to form 4-(2,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with pyridazinone to form this compound. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Several studies have investigated the use of this compound in the treatment of various diseases, including breast cancer, lung cancer, and diabetes.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-11-19(27-3)18(26-2)10-13(17)8-14-9-16(22-23-20(14)24)12-4-6-15(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHVMLMWHUEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398529.png)
![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)
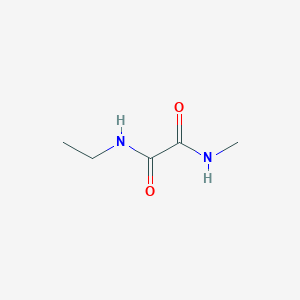
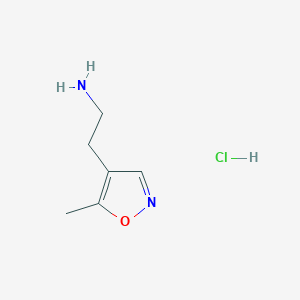
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2398541.png)
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)
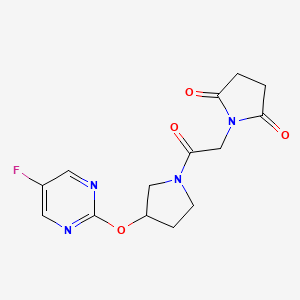
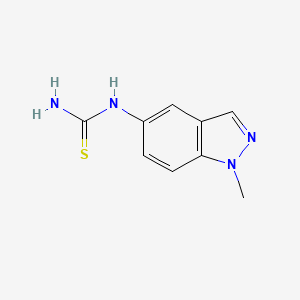
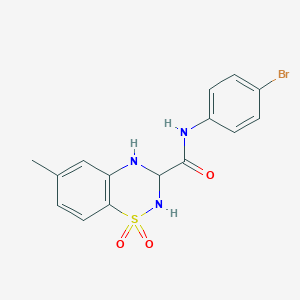
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398551.png)